2-Amino-4,5-dimethylbenzenethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

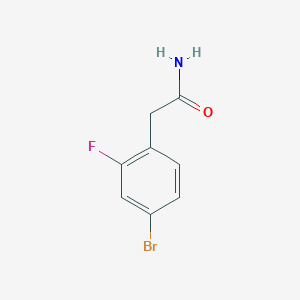

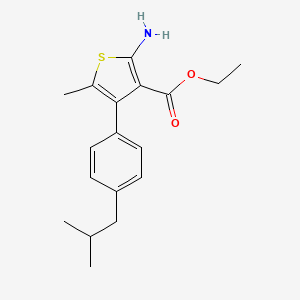

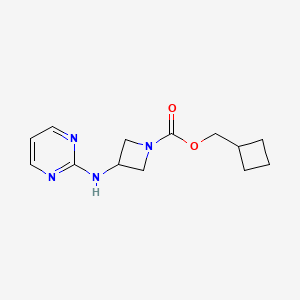

2-Amino-4,5-dimethylbenzenethiol is a chemical compound with the molecular formula C8H11NS and a molecular weight of 153.24 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-Amino-4,5-dimethylbenzenethiol consists of a benzene ring with two methyl groups, an amino group, and a thiol group . The exact positions of these groups on the benzene ring can be determined by the name of the compound: the “2-Amino” indicates that the amino group is attached to the second carbon atom in the ring, and the “4,5-dimethyl” indicates that the two methyl groups are attached to the fourth and fifth carbon atoms .Aplicaciones Científicas De Investigación

Antibacterial and Anti-HIV Agents

2-Amino-4,5-dimethylbenzenethiol has been utilized in the synthesis of novel compounds with potential antibacterial and anti-HIV activities. These synthesized compounds, including derivatives like 3,4-dimethoxy-l-[{(2-aryl/alkyl amino)-2-oxoethyl} amino]-ethylbenzene and 2-f{2-(3,4-dimethoxy phenyl ethyl amino)-2-oxo ethyl }amino]-4,6-diaryl pyrimidines, have shown promising results against various microorganisms (Patel & Chikhalia, 2006).

Reactivity and Allergic Contact Dermatitis

Research into the reactivity of p-benzoquinonediimines, which are the first oxidation intermediates of allergenic p-amino aromatic compounds, has used 2,5-Dimethyl- p-benzoquinonediimine, a model compound related to 2-Amino-4,5-dimethylbenzenethiol. This research contributes to understanding the mechanism of allergic contact dermatitis, with a focus on the interaction with amino acids like lysine (Eilstein et al., 2007).

Synthesis of 2-Amino-4,5-Dimethylbenzoic Acid

2-Amino-4,5-dimethylbenzoic acid, a derivative of 2-Amino-4,5-dimethylbenzenethiol, has been synthesized for potential applications. Its structure was established through various analytical methods, including FT-IR and 1H NMR, indicating its potential for further scientific applications (Lin, 2013).

Synthesis of Phenothiazines

Phenothiazines, which have a wide spectrum of pharmacological activities, have been synthesized using 2-Amino-4,5-dimethylbenzenethiol as a precursor. This synthesis approach provides access to new phenothiazines potentially valuable for biomedical screening and discovering new medicinal agents (Sharma et al., 2002).

Coordination Chemistry

The compound [Ag(C8H10NO3S)(H2O)2], which includes 2-amino-4,5-dimethylbenzenesulfonate monoanion derived from 2-Amino-4,5-dimethylbenzenethiol, demonstrates interesting coordination chemistry. It binds through the amino group and forms a layer structure through hydrogen bonds, revealing insights into coordination and supramolecular chemistry (Han & Li, 2007).

Synthesis of Novel Heterocycles

2-Amino-4,5-dimethylbenzenethiol has been used in the synthesis of novel heterocyclic compounds like disubstituted 6-Chloro-5-methyl-4H-1,4-benzothiazines. Such syntheses contribute to the development of new molecules with potential pharmacological or industrial applications (Rathore & Gupta, 1995).

Propiedades

IUPAC Name |

2-amino-4,5-dimethylbenzenethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-5-3-7(9)8(10)4-6(5)2/h3-4,10H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHHCJDOEAKYGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,5-dimethylbenzenethiol | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2889050.png)

![1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2889061.png)

![2,4-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2889063.png)

![(3Ar,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2889065.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2889069.png)